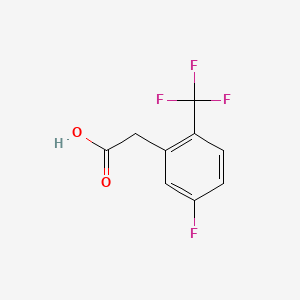

5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWZRGDMAFXULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372166 | |

| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-52-5 | |

| Record name | 5-Fluoro-2-(Trifluoromethyl)Phenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239135-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physicochemical and biological properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document provides a comprehensive overview of the known properties, proposed synthesis, and potential areas of investigation for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 239135-52-5 | [1] |

| Molecular Formula | C₉H₆F₄O₂ | [1] |

| Molecular Weight | 222.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | 241.4 ± 35.0 °C (predicted) | [1] |

| Density | 1.436 ± 0.06 g/cm³ (predicted) | [1] |

| pKa | 3.88 ± 0.10 (predicted) | [1] |

| InChI Key | GWWZRGDMAFXULO-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)CC1=CC(F)=CC=C1C(F)(F)F | [1] |

Spectroscopic Data

-

¹H NMR: Expected to show signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

¹³C NMR: Expected to show signals for the aromatic carbons, the carboxylic acid carbon, the methylene carbon, and the trifluoromethyl carbon.

-

¹⁹F NMR: Expected to show signals for the fluorine atom and the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ would be observed at m/z corresponding to its molecular weight.

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general methods for the synthesis of substituted phenylacetic acids, a plausible multi-step synthesis is proposed below. This protocol is adapted from procedures described for structurally similar compounds.

Step 1: Friedel-Crafts Acylation of 4-Fluoro-1-(trifluoromethyl)benzene

-

To a stirred solution of 4-fluoro-1-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or carbon disulfide) at 0 °C, add anhydrous aluminum chloride.

-

Slowly add acetyl chloride to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-one.

Step 2: Willgerodt-Kindler Reaction

-

Mix the ketone from Step 1 with sulfur and morpholine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the resulting thiomorpholide.

-

Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the crude this compound.

Step 3: Purification

-

Collect the crude product by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

Caption: Proposed multi-step synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the mechanism of action of this compound. The biological effects of fluorinated compounds can be diverse and are highly dependent on the overall molecular structure.

Given its structure as a substituted phenylacetic acid, potential areas of biological investigation could include:

-

Anti-inflammatory activity: Phenylacetic acid derivatives are known to possess anti-inflammatory properties.

-

Enzyme inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and may interact with the active sites of various enzymes.

-

Ion channel modulation: Aromatic compounds can modulate the activity of various ion channels.

Further research is required to elucidate the biological profile of this compound. A general workflow for the initial biological screening of this compound is proposed below.

Caption: A general workflow for the biological screening of a novel chemical entity.

Safety and Handling

Based on available safety data sheets for this compound, this compound should be handled with care. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized its known physicochemical properties and proposed a plausible synthetic route. A significant gap in knowledge exists regarding its biological activity and mechanism of action, representing an opportunity for future research. The provided frameworks for synthesis and biological screening can serve as a starting point for researchers interested in exploring the potential of this and structurally related compounds.

References

physicochemical characteristics of CAS 239135-52-5

An In-depth Technical Guide on the Physicochemical Characteristics of CAS 239135-52-5 (GSK1070916)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and associated experimental methodologies for CAS 239135-52-5, a compound identified as GSK1070916.[1][2] This molecule is a potent and selective inhibitor of Aurora B and Aurora C kinases, making it a significant tool for research in oncology and cell biology.[2][3][4]

Physicochemical Properties

GSK1070916 is a synthetic organic compound belonging to the azaindole class.[1] A summary of its key physicochemical characteristics is presented below.

| Property | Value | Source |

| IUPAC Name | 3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-1-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea | PubChem[5] |

| CAS Number | 239135-52-5 (942918-07-2) | MedKoo[6] |

| Molecular Formula | C₃₀H₃₃N₇O | PubChem[5] |

| Molecular Weight | 507.63 g/mol | Selleck Chemicals, PubChem[3][5] |

| Appearance | Solid | MedKoo[6] |

| Solubility | Soluble in DMSO; not soluble in water.[6] Formulations for in vivo use have been developed.[7] | MedKoo, InvivoChem[6][7] |

| Hydrogen Bond Acceptors | 6 | IUPHAR/BPS[8] |

| Hydrogen Bond Donors | 2 | IUPHAR/BPS[8] |

| Rotatable Bond Count | 7 | IUPHAR/BPS[8] |

| SMILES | CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)C3=C4C=C(NC4=NC=C3)C5=CC=CC(=C5)CN(C)C | PubChem[5] |

| InChIKey | QTBWCSQGBMPECM-UHFFFAOYSA-N | PubChem[5] |

Note: Some CAS databases list 942918-07-2 for GSK1070916.

Biological Activity and Mechanism of Action

GSK1070916 is a reversible and ATP-competitive inhibitor of Aurora B and Aurora C kinases.[3][4] It exhibits high selectivity for these kinases over the closely related Aurora A kinase.[2][3] Inhibition of Aurora B and C is time-dependent, with an extremely slow dissociation rate, contributing to its potent cellular activity.[2][3][4]

The primary mechanism of action involves the disruption of critical mitotic processes regulated by the Aurora B/C-containing chromosomal passenger complex (CPC).[9] This leads to defects in chromosome alignment and segregation, failure of cytokinesis, and subsequent endoreduplication, resulting in polyploidy.[10] Ultimately, this aberrant cell division process triggers apoptosis in proliferating tumor cells.[10] A key pharmacodynamic marker of GSK1070916 activity is the dose-dependent inhibition of phosphorylation of histone H3 on serine 10 (pHH3-Ser10), a direct substrate of Aurora B.[3][10]

Quantitative Biological Data

The biological activity of GSK1070916 has been extensively characterized through various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibition

| Target | Parameter | Value | Notes |

|---|---|---|---|

| Aurora B-INCENP | Ki* | 0.38 ± 0.29 nM | Time-dependent inhibition[2] |

| IC₅₀ | 3.5 nM | [3] | |

| Dissociation Half-life | >480 min | [2][3] | |

| Aurora C-INCENP | Ki* | 1.5 ± 0.4 nM | Time-dependent inhibition[2][4] |

| IC₅₀ | 6.5 nM | [3] | |

| Dissociation Half-life | 270 ± 28 min | [4] | |

| Aurora A-TPX2 | Ki | 490 ± 60 nM | >250-fold selectivity vs. Aurora B[2] |

| | IC₅₀ | 1100 nM |[4] |

Table 2: Cellular Activity

| Assay | Cell Line | Parameter | Value |

|---|---|---|---|

| Antiproliferative Activity | A549 (Lung Cancer) | EC₅₀ | 7 nM[2][3] |

| >100 Cell Lines | EC₅₀ | Median of 8 nM[3] |

| Histone H3 (Ser10) Phosphorylation | Various Tumor Lines | EC₅₀ | 8 - 118 nM[7] |

Signaling Pathway

Aurora B and C kinases are integral components of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC acts as a master regulator of mitosis, ensuring the fidelity of chromosome segregation and cytokinesis. GSK1070916's targeted inhibition of the kinase activity of this complex disrupts these downstream signaling events.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitors. The following are summarized protocols for key assays used to characterize GSK1070916.

In Vitro Aurora Kinase Inhibition Assay

This assay measures the direct ability of GSK1070916 to inhibit the enzymatic activity of purified Aurora kinases.

Protocol:

-

Enzyme Preparation: Recombinant Aurora A-TPX2, Aurora B-INCENP, and Aurora C-INCENP are used.

-

Pre-incubation: To account for time-dependent inhibition, incubate the kinase complexes with various concentrations of GSK1070916 for 30 minutes at room temperature.[3]

-

Reaction Initiation: Start the kinase reaction by adding a substrate mixture containing a specific peptide substrate (e.g., 5FAM-PKAtide) and ATP (e.g., 1.5 µM ATP with [γ-³³P] ATP for radiolabeling assays).[3]

-

Assay Conditions: Maintain final assay conditions with appropriate buffers (e.g., 50 mM HEPES, pH 7.2), cofactors (e.g., 6 mM MgCl₂), and detergents (e.g., 0.01% Tween-20).[3]

-

Incubation: Allow the reaction to proceed for 90-120 minutes at room temperature.[3]

-

Detection: Quantify substrate phosphorylation. This can be done using various methods, such as:

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Histone H3 (Ser10) Assay

This immunoassay quantifies the level of Aurora B activity in a cellular context by measuring the phosphorylation of its direct substrate, Histone H3.

Protocol:

-

Cell Plating: Plate tumor cells in 96-well plates and allow them to adhere overnight.[1]

-

Compound Treatment: Treat cells with serial dilutions of GSK1070916 or a vehicle control (DMSO) and incubate for 2 hours at 37°C.[1]

-

Cell Lysis: Lyse the cells and transfer the lysate to 96-well plates pre-coated with a pan-histone capture antibody. Incubate overnight at 4°C.[1]

-

Primary Antibody Incubation: Wash the plates and add a primary antibody specific for phospho-Histone H3 (Ser10). Incubate for 5 hours at room temperature.[1]

-

Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[1]

-

Detection: Wash the plates and add a chemiluminescent HRP substrate.[1]

-

Data Acquisition: Read the luminescence signal using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot as a percentage of inhibition to determine the EC₅₀ value.[1]

Cellular Proliferation Assay

This assay determines the effect of GSK1070916 on the growth and viability of cancer cell lines over several days.

Protocol:

-

Cell Plating: Seed cells in 96-well plates and allow them to attach overnight.[1]

-

Compound Addition: Treat the cells with a range of concentrations of GSK1070916.[1]

-

Incubation: Incubate the plates for 6 to 7 days at 37°C in a 5% CO₂ incubator.[1]

-

Viability Measurement: Assess cell proliferation using a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[1]

-

Data Analysis: Calculate the concentration of GSK1070916 that causes a 50% reduction in cell growth (EC₅₀) relative to untreated controls.

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of GSK1070916 in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HCT116, HL-60) into immunocompromised mice (e.g., nude or SCID mice).[10][11]

-

Tumor Growth: Allow tumors to establish and reach a predetermined size.

-

Treatment Administration: Administer GSK1070916 or a vehicle control to the mice. Administration can be intraperitoneal (i.p.) or intravenous (i.v.).[1][2]

-

Dosing Schedule: A typical schedule involves daily administration for 5 consecutive days, followed by a 2-day break, repeated for several cycles. Doses can range from 25 to 100 mg/kg.[1]

-

Monitoring:

-

Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume.[11]

-

Body Weight: Monitor the body weight of the animals as an indicator of toxicity.[11]

-

Pharmacodynamics: At specified time points, tumor and blood samples can be collected to measure drug concentration and the level of pHH3-Ser10 inhibition.[1][12]

-

-

Efficacy Endpoint: The study concludes when tumors in the control group reach a specified size or after a set number of treatment cycles. Antitumor activity is assessed by comparing the tumor growth between treated and control groups.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. GSK1070916 | Aurora Kinase inhibitor | Aurora B/C Inhibitor | CAS 942918-07-2 | NMI-900 | GSK 1070916A | Buy GSK-1070916 from Supplier InvivoChem [invivochem.com]

- 8. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. massivebio.com [massivebio.com]

- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical techniques required for the comprehensive structure elucidation of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. Due to the limited availability of public domain spectral data for this specific isomer, this document provides a detailed framework of the expected analytical results and interpretation based on first principles of chemical analysis and spectroscopy. It serves as a procedural guide for researchers undertaking the synthesis and characterization of this and related fluorinated phenylacetic acid derivatives. This guide includes hypothesized quantitative data, detailed experimental protocols, and logical workflows for structural confirmation.

Introduction

This compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting scaffold for drug design. Accurate structural confirmation is the cornerstone of any chemical research and development program. This guide provides a systematic approach to elucidating and confirming the structure of this specific isomer.

Chemical Identity

| Parameter | Value | Reference |

| Chemical Name | This compound | |

| CAS Number | 239135-52-5 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [2][3] |

| Molecular Weight | 222.14 g/mol | [2][3] |

| Chemical Structure |  |

Proposed Synthesis

Hypothetical Experimental Protocol: Synthesis

-

Starting Material: 4-Fluoro-1-(trifluoromethyl)-2-methylbenzene.

-

Bromination: The methyl group of the starting material is brominated using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, under reflux. This would yield 2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene.

-

Cyanation: The benzylic bromide is then converted to the corresponding nitrile by reaction with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This step yields 2-(4-fluoro-2-(trifluoromethyl)phenyl)acetonitrile.

-

Hydrolysis: The final step is the acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid. Refluxing with aqueous hydrochloric acid or sodium hydroxide solution, followed by acidic workup, would yield the desired this compound.

Structure Elucidation Workflow

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques. The following workflow outlines the logical process of data acquisition and interpretation.

Spectroscopic Data (Hypothesized) and Interpretation

The following sections detail the expected spectroscopic data for this compound.

Mass Spectrometry (MS)

-

Expected Molecular Ion ([M]⁺): m/z = 222.03

-

Interpretation: High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₆F₄O₂. The fragmentation pattern would likely show the loss of the carboxyl group (-COOH, 45 Da) and potentially the trifluoromethyl group (-CF₃, 69 Da).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |

| 3300-2500 | O-H (Carboxylic Acid) | Broad |

| 1710-1680 | C=O (Carboxylic Acid) | Strong, Sharp |

| 1300-1200 | C-O (Carboxylic Acid) | Medium |

| 1250-1000 | C-F (Aromatic & CF₃) | Strong, Multiple Bands |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the specific substitution pattern of the isomers.

-

Expected Signals:

-

A singlet for the methylene protons (-CH₂-) of the acetic acid group.

-

Three signals in the aromatic region corresponding to the three protons on the phenyl ring.

-

A broad singlet for the acidic proton (-COOH), which may be exchangeable with D₂O.

-

-

Key for Isomer Differentiation: The coupling patterns and chemical shifts of the aromatic protons are critical. For the 5-fluoro isomer, one would expect to see coupling between the aromatic protons and the fluorine atom.

-

Expected Signals:

-

A signal for the carbonyl carbon (-COOH).

-

A signal for the methylene carbon (-CH₂-).

-

Six distinct signals for the aromatic carbons, four of which will show coupling to fluorine. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

Expected Signals:

-

A singlet for the trifluoromethyl group (-CF₃).

-

A multiplet for the single fluorine atom on the aromatic ring, with coupling to the neighboring aromatic protons.

-

-

Significance: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the fluorine-containing groups.

Biological Activity and Signaling Pathways (Hypothetical)

While no specific biological activity has been reported for this compound, related fluorinated phenylacetic acid derivatives have been investigated for various therapeutic applications. For instance, some fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Conclusion

The structural elucidation of this compound requires a systematic application of modern analytical techniques. While public data for this specific molecule is scarce, this guide provides a robust framework for its synthesis and characterization. The combined interpretation of MS, IR, and multi-nuclear NMR data is essential for unambiguous confirmation of its chemical structure, distinguishing it from other isomers. Further research into the biological activities of this compound is warranted, given the pharmacological potential of this class of molecules.

References

Spectroscopic and Analytical Profile of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies for the characterization of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS No. 239135-52-5). While specific experimental spectroscopic data for this compound is not widely available in public databases, this document outlines the expected physicochemical properties and provides detailed, representative experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, material science, and drug development, offering standardized procedures for the rigorous characterization of this and similar fluorinated aromatic compounds.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in various chemical and pharmaceutical research domains. Its structural complexity, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, necessitates a multi-technique approach for unambiguous characterization. This guide details the standard spectroscopic methods employed for the structural elucidation and purity assessment of such compounds.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 239135-52-5 |

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Appearance | Solid |

| Melting Point | 112-115 °C |

| Boiling Point | 241.4 °C at 760 mmHg (Predicted) |

| InChI | 1S/C9H6F4O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |

| SMILES | O=C(O)Cc1cc(F)ccc1C(F)(F)F |

Spectroscopic Analysis Workflow

The structural characterization of a novel or synthesized compound like this compound typically follows a logical workflow to ensure comprehensive analysis. The following diagram illustrates this general process.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a fluorinated aromatic carboxylic acid derivative. The presence of fluorine and a trifluoromethyl group significantly influences the electronic environment of the molecule, leading to characteristic shifts and coupling patterns in its NMR spectra. Understanding these spectra is crucial for structural elucidation, purity assessment, and analysis of its interactions in various chemical and biological systems.

Experimental Protocols

The NMR spectra were recorded on a high-resolution spectrometer. The experimental conditions are detailed below.

Instrumentation:

-

¹H NMR: 600 MHz Spectrometer

-

¹³C NMR: 151 MHz Spectrometer

Sample Preparation: The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition: Standard pulse programs were used for acquiring both ¹H and ¹³C NMR spectra.

NMR Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 13.23 | s | - | 1H | -COOH |

| 11.92 | d | 4.8 | 1H | Aromatic CH |

| 8.08 | d | 6.7 | 1H | Aromatic CH |

| 4.36 | s | - | 2H | -CH₂- |

s = singlet, d = doublet

Table 2: ¹³C NMR Spectral Data[1]

| Chemical Shift (δ) ppm |

| 169.28 |

| 157.54 |

| 149.66 |

| 138.55 |

| 130.64 |

| 48.63 |

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and the key nuclei giving rise to the NMR signals. This visual representation helps in correlating the chemical structure with the observed spectral data.

Caption: Molecular structure and NMR-active nuclei relationships.

Interpretation of Spectra

-

¹H NMR Spectrum: The spectrum shows four distinct signals. The downfield singlet at 13.23 ppm is characteristic of a carboxylic acid proton. The two doublets at 11.92 and 8.08 ppm correspond to the aromatic protons, with their splitting patterns arising from coupling to each other and to the fluorine atom. The singlet at 4.36 ppm is assigned to the methylene (-CH₂-) protons adjacent to the aromatic ring and the carboxylic acid group.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum displays six signals, corresponding to the different carbon environments in the molecule. The signal at 169.28 ppm is typical for a carboxylic acid carbon. The remaining signals in the aromatic region (157.54 - 130.64 ppm) are assigned to the carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing fluoro and trifluoromethyl substituents. The upfield signal at 48.63 ppm corresponds to the methylene carbon. Further analysis, including 2D NMR techniques, would be required for unambiguous assignment of each aromatic carbon.

This guide provides foundational NMR data and interpretation for this compound, which is essential for its application in research and development.

Mass Spectrometry Analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. The guide details sample preparation, liquid chromatography-mass spectrometry (LC-MS) methodology, and expected fragmentation patterns. It is intended to serve as a practical resource for researchers and professionals involved in the qualitative and quantitative analysis of this and structurally related fluorinated aromatic compounds.

Introduction

This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique chemical properties that can influence its biological activity and metabolic fate. Accurate and sensitive analytical methods are therefore essential for its detection and quantification in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₆F₄O₂[1] |

| Molecular Weight | 222.14 g/mol [1][2] |

| Monoisotopic Mass | 222.03039208 Da[2] |

| CAS Number | 239135-52-5[3][4][5] |

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring robust and reproducible LC-MS analysis. For plasma or tissue samples, protein precipitation is a common first step. Solid-phase extraction (SPE) can be employed for further cleanup and concentration of the analyte.

3.1.1. Protein Precipitation (for biological matrices)

-

To 100 µL of plasma or tissue homogenate, add 300 µL of a cold protein crash solvent such as acetonitrile or methanol.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for direct injection or further purification by SPE.

3.1.2. Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a suitable mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar impurities.

-

Elution: Elute the analyte of interest with 1 mL of a suitable elution solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The following are representative LC-MS parameters for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific instrumentation and sample matrix.

Table 2: Representative LC-MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for qualitative analysis |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Mass Spectral Analysis and Fragmentation

In negative ion mode ESI, this compound will readily deprotonate to form the precursor ion [M-H]⁻ at m/z 221.0. Collision-induced dissociation (CID) of this precursor ion is expected to result in characteristic fragment ions. Aromatic carboxylic acids typically undergo fragmentation with the loss of a hydroxyl group (M-OH) or the entire carboxylic acid group (M-CO2H). For fluorinated compounds, the loss of CO₂ is a common fragmentation pathway for carboxylates.[6]

Based on general fragmentation principles for aromatic carboxylic acids and fluorinated compounds, a plausible fragmentation pathway is proposed below.[7][8] The primary fragmentation is the neutral loss of carbon dioxide (CO₂), a common fragmentation pathway for deprotonated carboxylic acids.

Caption: Proposed fragmentation pathway for this compound.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically employed. This involves monitoring specific transitions from the precursor ion to one or more product ions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Table 3: Example MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 221.0 | 177.0 | 15 |

| This compound | 221.0 | 157.0 | 25 |

| Internal Standard (e.g., ¹³C₆-labeled) | 227.0 | 183.0 | 15 |

Note: Collision energies are instrument-dependent and require optimization.

A calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.

Caption: General experimental workflow for the analysis of the target compound.

Conclusion

This technical guide has outlined a comprehensive approach to the mass spectrometry analysis of this compound. The provided protocols for sample preparation and LC-MS/MS, along with the proposed fragmentation pathway, offer a solid foundation for the development of robust and reliable analytical methods. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for the accurate quantification of this and other fluorinated compounds in complex matrices, supporting research and development in the pharmaceutical and related industries.

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 2737589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 239135-52-5 [chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound | [frontierspecialtychemicals.com]

- 6. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Electronic and steric effects of trifluoromethyl group in phenylacetic acids

An In-depth Technical Guide on the Electronic and Steric Effects of the Trifluoromethyl Group in Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science. Its unique combination of properties—including high electronegativity, metabolic stability, and significant lipophilicity—makes it a valuable substituent for modulating the characteristics of organic molecules.[1][2] When incorporated into the phenylacetic acid scaffold, a key structure in many biologically active compounds, the CF₃ group exerts profound electronic and steric effects that significantly influence acidity, reactivity, and potential intermolecular interactions.[3]

This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in the strategic application of trifluoromethyl-substituted phenylacetic acids.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[4][5] This is a consequence of the high electronegativity of the three fluorine atoms.

Influence on Acidity (pKa)

The primary electronic effect of the CF₃ group on phenylacetic acid is the potentiation of its acidity. By inductively withdrawing electron density from the phenyl ring, the CF₃ group stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the energy of the conjugate base, shifting the equilibrium towards dissociation and resulting in a lower pKa value (stronger acid).

The position of the CF₃ group on the phenyl ring dictates the magnitude of this effect. The effect is most pronounced at the meta and para positions.

Quantifying Electronic Effects: The Hammett Equation

The Hammett equation provides a linear free-energy relationship to quantify the electronic influence of substituents on the reactivity of aromatic compounds.[6][7]

log(K/K₀) = σρ or pKₐ(H) - pKₐ(X) = σρ

Where:

-

K and K₀ are the acid dissociation constants for the substituted and unsubstituted acid, respectively.

-

σ (Sigma) is the substituent constant, which depends on the nature and position of the substituent (e.g., CF₃). A positive σ value indicates an electron-withdrawing group.

-

ρ (Rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[8]

The CF₃ group has positive σ values, reflecting its electron-withdrawing nature. Hyperconjugation contributes to the slightly greater electron-withdrawing power when it is in the para-position.[9]

Steric Effects of the Trifluoromethyl Group

While electronic effects are often paramount, the steric profile of the CF₃ group is also a critical consideration in molecular design. The CF₃ group is significantly bulkier than a hydrogen or fluorine atom and is often compared to an isopropyl group in terms of steric demand.[1]

-

Ortho Position: When placed at the ortho position relative to the acetic acid side chain, the CF₃ group introduces significant steric hindrance. This can restrict the rotation of the side chain, influence the overall conformation of the molecule, and sterically shield the carboxylic acid group, potentially affecting its reactivity and interactions with biological targets.

-

Meta and Para Positions: In the meta and para positions, the direct steric impact on the side chain is minimal. However, the group's size can still influence crystal packing and intermolecular interactions in solid-state or receptor-binding scenarios.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for trifluoromethyl-substituted phenylacetic acids and related compounds.

Table 1: Physicochemical Properties of Substituted Phenylacetic and Benzoic Acids

| Compound | Substituent Position | pKa | Hammett Constant (σ) |

|---|---|---|---|

| Phenylacetic Acid | Unsubstituted | ~4.31 | N/A |

| 3-(Trifluoromethyl)phenylacetic acid | meta | Value not found | σ_m = 0.43[9] |

| 4-(Trifluoromethyl)phenylacetic acid | para | Value not found | σ_p = 0.54[9] |

| Benzoic Acid | Unsubstituted | 4.21[11] | N/A |

| 3-(Trifluoromethyl)benzoic acid | meta | 3.87[11] | 0.43[9] |

| 4-(Trifluoromethyl)benzoic acid | para | 3.71[11] | 0.54[9] |

Table 2: Selected ¹H NMR Spectral Data (in DMSO-d₆)

| Compound | Position of CF₃ | Chemical Shift (δ) of -CH₂- Protons (ppm) |

|---|---|---|

| 2-(Trifluoromethyl)phenylacetic acid | ortho | ~3.8 (variable) |

| 3-(Trifluoromethyl)phenylacetic acid | meta | 3.742[12] |

| 4-(Trifluoromethyl)phenylacetic acid | para | ~3.7 (variable) |

Note: Chemical shifts can vary based on solvent and concentration. The data shows the general region for the methylene protons.[12][13][14]

Visualizations of Concepts and Workflows

Diagram of Electronic Effects

Caption: Logical flow of the electronic effect of the CF₃ group on acidity.

Diagram of Steric Hindrance

Caption: Comparison of steric hindrance between ortho and para isomers.

Experimental Workflow Diagram

Caption: General workflow for synthesis and analysis of phenylacetic acids.

Experimental Protocols

Protocol: Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis

This protocol is a generalized procedure for the acid-catalyzed hydrolysis of a benzyl cyanide to the corresponding phenylacetic acid, a common route for preparing these compounds.[15][16]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cautiously add concentrated sulfuric acid (e.g., 3.0 eq) to water (e.g., 5.0 eq).

-

Addition of Reactant: To the cooled acid solution, add the appropriately substituted benzyl cyanide (1.0 eq).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-5 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture slightly and carefully pour it into a beaker containing cold water or ice. This will cause the phenylacetic acid product to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a water/ethanol mixture). Dry the purified crystals under vacuum.

Protocol: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of an acid dissociation constant (pKa) using a standard potentiometric titration method.[8][17]

-

Preparation of Analyte: Accurately weigh a sample of the synthesized phenylacetic acid derivative and dissolve it in a suitable solvent mixture (e.g., 70:30 ethanol-water) to a known concentration (e.g., 0.05 M).

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.05 M sodium hydroxide (NaOH), in the same solvent system.

-

Titration Setup: Place the analyte solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

-

Data Collection: Record the initial pH of the acid solution. Begin titrating by adding the NaOH solution in small, precise increments (e.g., 0.1-0.25 mL). After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.

-

Endpoint Determination: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the inflection point of the sigmoid curve.[17]

Conclusion

The trifluoromethyl group is a powerful tool for modifying phenylacetic acids. Its strong electron-withdrawing nature reliably increases the acidity of the carboxylic acid moiety, a change that can be quantified using the Hammett relationship. Simultaneously, its steric bulk, particularly in the ortho position, can impose important conformational constraints. For researchers in drug discovery and materials science, a thorough understanding of these dual electronic and steric effects is essential for the rational design of molecules with tailored physicochemical properties, improved pharmacokinetic profiles, and enhanced biological activity.[1][18]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. web.viu.ca [web.viu.ca]

- 9. web.viu.ca [web.viu.ca]

- 10. researchgate.net [researchgate.net]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. m-(Trifluoromethyl)phenylacetic acid(351-35-9) 1H NMR [m.chemicalbook.com]

- 13. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 14. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Acidity of Fluorinated Phenylacetic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorination is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical and biological properties of parent molecules. This technical guide provides an in-depth analysis of the impact of fluorine substitution on the acidity and reactivity of the phenylacetic acid scaffold, a common motif in pharmacologically active compounds. We will explore the underlying electronic principles, present quantitative data on acidity (pKa), and detail the effects on common synthetic transformations. This guide also includes standardized experimental protocols for the determination of acidity and reaction kinetics, alongside graphical models to illustrate key concepts and workflows.

Introduction: The Fluorine Factor

Phenylacetic acid (PAA) and its derivatives are versatile building blocks in organic synthesis and are present in numerous pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine atoms onto the phenyl ring dramatically modulates the molecule's properties, including its lipophilicity, metabolic stability, and, critically, its electronic character. Understanding these electronic changes is paramount for predicting and controlling the molecule's behavior in both chemical reactions and biological systems.

The high electronegativity of fluorine imparts a strong electron-withdrawing inductive effect, which is key to its influence on acidity and reactivity. This guide will dissect these effects, providing a quantitative and practical framework for professionals in drug discovery and chemical development.

Acidity of Fluorinated Phenylacetic Acids

The acidity of a carboxylic acid is quantified by its pKa value, with a lower pKa indicating a stronger acid. The introduction of fluorine to the phenyl ring of PAA generally increases its acidity by stabilizing the resulting carboxylate anion. This stabilization arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-pulling effect through the sigma bonds of the molecule. This effect delocalizes the negative charge of the carboxylate anion, making it more stable and thus increasing the acidity of the parent acid. The inductive effect is distance-dependent, weakening as the fluorine atom moves further from the carboxylic acid group.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance. This electron-donating effect pushes electron density towards the carboxyl group, which destabilizes the carboxylate anion and decreases acidity.

For fluorine, the inductive effect (-I) is significantly stronger than its resonance effect (+R). Consequently, fluorination almost always leads to an increase in the acidity of phenylacetic acid. The position of the fluorine atom, however, determines the net outcome of these competing effects.

The trend in acidity for monofluorinated isomers is: ortho > meta > para > unsubstituted .

-

Ortho-Fluorophenylacetic Acid: The fluorine atom is closest to the carboxylic group, maximizing the potent, distance-dependent inductive effect. This leads to the greatest stabilization of the conjugate base and the lowest pKa.

-

Meta-Fluorophenylacetic Acid: The fluorine is further away, so the inductive effect is weaker than in the ortho position. Resonance donation to the meta position is not possible, so the acid-strengthening inductive effect dominates.

-

Para-Fluorophenylacetic Acid: The inductive effect is at its weakest. Furthermore, the electron-donating resonance effect (+R) directly opposes the stabilization of the anion. This makes the para isomer the least acidic of the fluorinated derivatives, though it is still more acidic than unsubstituted phenylacetic acid.

Data Presentation: Acidity

The following table summarizes the pKa values for phenylacetic acid and its monofluoro-derivatives.

| Compound | Substituent Position | pKa (in water, 25°C) |

| Phenylacetic Acid | Unsubstituted | 4.31[1][2] |

| 2-Fluorophenylacetic Acid | ortho | ~4.01 (Predicted)[3] |

| 3-Fluorophenylacetic Acid | meta | ~4.10 (Predicted)[4][5] |

| 4-Fluorophenylacetic Acid | para | 4.25[6] |

The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent. The substituent constant, σ, reflects the inductive and resonance contributions.

| Substituent Constant | Value |

| σ_meta_ (Fluorine) | +0.34[7][8] |

| σ_para_ (Fluorine) | +0.06[7][8] |

The larger positive value for σ_meta_ compared to σ_para_ is consistent with the observed pKa trend, confirming the stronger electron-withdrawing effect from the meta position when both inductive and resonance effects are considered.

Caption: Fluorine's influence on acidity.

Reactivity of Fluorinated Phenylacetic Acids

The electron-withdrawing nature of fluorine also modulates the reactivity of the different functional parts of the molecule.

Reactions of the Carboxylic Acid Group

Reactions such as esterification and amidation involve nucleophilic attack at the carbonyl carbon.

-

Esterification and Amidation: The electron-withdrawing fluorine atom pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). This makes the carbonyl group more susceptible to attack by nucleophiles like alcohols or amines, generally leading to an increased rate of reaction compared to the non-fluorinated parent compound.

Reactions of the Aromatic Ring

-

Electrophilic Aromatic Substitution (EAS): In EAS reactions (e.g., nitration, halogenation, Friedel-Crafts), fluorine is an ortho-, para-directing group due to its ability to stabilize the carbocation intermediate (the sigma complex) via resonance. However, its strong inductive effect withdraws electron density from the ring, making the ring less nucleophilic and thus deactivating it towards electrophilic attack. The overall reaction rate is typically slower than that of benzene itself.

-

Nucleophilic Aromatic Substitution (NAS): The presence of a strongly electron-withdrawing fluorine atom can activate the aromatic ring towards attack by nucleophiles, particularly when other electron-withdrawing groups are also present on the ring.

Experimental Protocols

Protocol: pKa Determination by ¹⁹F NMR Titration

This method is highly effective for fluorinated compounds as it directly probes the electronic environment of the fluorine atom, which changes upon ionization of the carboxylic acid.

Objective: To determine the pKa of a fluorinated phenylacetic acid by monitoring the ¹⁹F chemical shift as a function of pH.

Materials:

-

Fluorinated phenylacetic acid sample

-

D₂O (Deuterium Oxide)

-

Standard buffer solutions (for pH meter calibration)

-

0.1 M NaOD in D₂O

-

0.1 M DCl in D₂O

-

NMR tubes

-

Calibrated pH meter with a micro-electrode

-

NMR spectrometer capable of ¹⁹F detection

Procedure:

-

Sample Preparation: Prepare a stock solution of the fluorinated phenylacetic acid (approx. 5-10 mM) in D₂O.

-

Titration Point Preparation: Prepare a series of 8-12 NMR tubes. To each tube, add a fixed volume (e.g., 500 µL) of the stock solution.

-

pH Adjustment: Use micropipettes to add varying amounts of 0.1 M DCl or 0.1 M NaOD to each NMR tube to create a range of pH values spanning from approximately pKa - 1.5 to pKa + 1.5. A typical range would be from pH 2.5 to 5.5.

-

pH Measurement: After thorough mixing, measure the precise pD of each sample using a calibrated pH meter. Note: pD = pH_reading + 0.4.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 298 K).

-

Data Analysis:

-

Determine the ¹⁹F chemical shift (δ) for each spectrum.

-

Plot the chemical shift (δ) on the y-axis against the pD on the x-axis.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation adapted for chemical shifts: δ_obs = (δ_A[H⁺] + δ_B*K_a) / ([H⁺] + K_a) where δ_obs is the observed chemical shift, δ_A is the shift of the fully protonated acid, δ_B is the shift of the deprotonated conjugate base, and K_a is the acid dissociation constant.

-

The pKa is the pD value at the inflection point of the curve, where the chemical shift is exactly halfway between δ_A and δ_B.

-

Caption: Experimental workflow for pKa determination.

Protocol: Kinetic Study of Acid-Catalyzed Esterification

Objective: To determine the reaction rate constant for the esterification of a fluorinated phenylacetic acid.

Materials:

-

Fluorinated phenylacetic acid

-

Anhydrous alcohol (e.g., ethanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., toluene)

-

Internal standard (e.g., dodecane) for GC/HPLC analysis

-

Thermostated reaction vessel (e.g., three-neck flask with condenser and thermometer)

-

Quenching solution (e.g., cold saturated sodium bicarbonate)

-

GC or HPLC instrument with an appropriate column

Procedure:

-

Reaction Setup: In a thermostated reaction vessel set to the desired temperature (e.g., 80°C), combine the fluorinated phenylacetic acid, a molar excess of the alcohol (e.g., 5 equivalents), the solvent, and the internal standard.

-

Reaction Initiation: Start the reaction (t=0) by adding a catalytic amount of sulfuric acid.

-

Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 90, 120 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and an extraction solvent (e.g., ethyl acetate). Mix vigorously.

-

Analysis: Analyze the organic layer of each quenched sample by GC or HPLC to determine the concentration of the reactant (phenylacetic acid) and product (ester) relative to the internal standard.

-

Data Analysis:

-

Calculate the concentration of the fluorinated phenylacetic acid at each time point.

-

Assuming pseudo-first-order kinetics (due to the large excess of alcohol), plot the natural logarithm of the concentration of the phenylacetic acid, ln[PAA], versus time.

-

The plot should be linear, and the pseudo-first-order rate constant (k') is the negative of the slope.

-

Caption: Experimental workflow for a kinetic study.

Conclusion

The substitution of hydrogen with fluorine on the phenylacetic acid core provides a powerful tool for tuning molecular acidity and reactivity. The strong, distance-dependent inductive effect of fluorine is the primary driver of these changes, leading to a predictable increase in acidity, particularly from the ortho position. This same electronic withdrawal enhances the reactivity of the carboxylic acid group toward nucleophiles. This guide provides the foundational data and experimental frameworks necessary for researchers to rationally design and synthesize novel fluorinated molecules with tailored properties for applications in drug discovery and materials science.

References

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]

- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]

- 5. 3-Fluorophenylacetic acid | 331-25-9 [chemicalbook.com]

- 6. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Hammett Sigma Constants* [wiredchemist.com]

Potential Biological Activities of 5-Fluoro-2-(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-Fluoro-2-(trifluoromethyl)phenylacetic acid represent a class of compounds with significant potential in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring can substantially influence the pharmacokinetic and pharmacodynamic properties of these molecules. While direct biological activity data for derivatives of this compound are limited in publicly available literature, this technical guide consolidates information on structurally related compounds to infer potential therapeutic applications. This document summarizes key findings on analogous compounds, focusing on their anti-inflammatory, analgesic, and antimicrobial properties, and provides detailed experimental methodologies and conceptual signaling pathways to guide future research in this area.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold combines the electronic effects of a fluorine atom with the lipophilic and metabolically robust trifluoromethyl group, making its derivatives attractive for drug discovery programs. This guide explores the potential biological activities of these derivatives by examining the activities of structurally similar molecules, thereby providing a foundational resource for researchers in the field.

Potential Therapeutic Areas and Supporting Data

Based on the biological activities of structurally related compounds, derivatives of this compound may exhibit therapeutic potential in the following areas:

Anti-inflammatory and Analgesic Activity

Structurally similar compounds have demonstrated notable anti-inflammatory and analgesic effects. For instance, derivatives of fluorinated and trifluoromethyl-containing aromatic acids have been shown to modulate inflammatory pathways.

A study on 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) , a related benzoic acid derivative, has shown significant analgesic and anti-inflammatory properties in murine models.[1] This compound was shown to reduce pain in acetic acid-induced abdominal constriction, formalin-induced neurogenic and inflammatory pain, and the tail immersion test.[1] Furthermore, it inhibited paw edema in a carrageenan-induced inflammatory pain model.[1] The proposed mechanism involves the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2.[1]

Similarly, 5-fluoro-2-oxindole , an indole derivative with a 5-fluoro substitution, has been shown to inhibit inflammatory pain by modulating the MAPK signaling pathway.[2]

Table 1: Analgesic and Anti-inflammatory Activity of Structurally Related Compounds

| Compound | Assay | Model Organism | Key Findings | Reference |

| 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid (Flusalazine) | Acetic acid-induced abdominal constriction | Mice | Significant inhibition of writhing | [1] |

| Formalin-induced paw licking | Mice | Significant reduction in both early (neurogenic) and late (inflammatory) phases | [1] | |

| Tail immersion test | Mice | Significant increase in tail withdrawal latency | [1] | |

| Carrageenan-induced paw edema | Mice | Significant inhibition of paw edema formation | [1] | |

| 5-fluoro-2-oxindole | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Mice | Inhibition of allodynia and hyperalgesia | [2] |

Antimicrobial Activity

The trifluoromethylphenyl moiety is present in compounds with demonstrated antimicrobial activity. For example, 5-Trifluoromethyl-2-formylphenylboronic acid has shown activity against various microbial strains.[3] The proposed mechanism of action for related benzoxaboroles involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[3]

Table 2: Antimicrobial Activity of a Structurally Related Compound

| Compound | Microbial Strain | Activity Metric | Result | Reference |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | MIC | Moderate activity | [3] |

| Aspergillus niger | MIC | Higher activity | [3] | |

| Escherichia coli | MIC | Higher activity | [3] | |

| Bacillus cereus | MIC | Higher activity (lower MIC than AN2690) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the context of structurally related compounds.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model is used to evaluate peripheral analgesic activity.

-

Animal Model: Male ICR mice.

-

Procedure:

-

Administer the test compound or vehicle orally.

-

After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Immediately after injection, place the mouse in an observation cage.

-

Count the number of writhes (a specific stretching posture) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of inhibition of writhing compared to the vehicle control group.

-

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a classic model of acute inflammation.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Measure the initial paw volume of the rats using a plethysmometer.

-

Administer the test compound or vehicle orally.

-

After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each time point compared to the vehicle control group.

-

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

-

Signaling Pathways and Conceptual Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental designs.

Potential Anti-inflammatory Signaling Pathway

Based on the activity of related compounds, derivatives of this compound may exert anti-inflammatory effects by inhibiting the production of prostaglandins. A potential pathway is the inhibition of mPGES-1, which would reduce the conversion of PGH2 to the pro-inflammatory PGE2.

Caption: Potential anti-inflammatory mechanism via mPGES-1 inhibition.

General Workflow for In Vivo Analgesic and Anti-inflammatory Screening

The following diagram outlines a typical workflow for the initial screening of a novel compound for analgesic and anti-inflammatory properties.

Caption: Workflow for in vivo screening of analgesic and anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives are not extensively available, the analysis of structurally related compounds suggests a promising potential for anti-inflammatory, analgesic, and antimicrobial applications. The presence of the fluoro- and trifluoromethyl-substituted phenylacetic acid core is a strong indicator for favorable ADME properties and potent biological interactions.

Future research should focus on the synthesis and systematic screening of a library of this compound derivatives, particularly amides and esters, to explore these potential activities directly. Elucidation of their precise mechanisms of action and evaluation in a broader range of biological assays will be critical in realizing the therapeutic potential of this chemical scaffold. This guide serves as a foundational document to stimulate and direct these future research endeavors.

References

The Dual Impact of Trifluoromethylation: A Technical Guide to Lipophilicity and Metabolic Stability in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a cornerstone of modern medicinal chemistry. This powerful functional group can profoundly influence a molecule's physicochemical and pharmacokinetic properties, primarily its lipophilicity and metabolic stability. Understanding the nuances of trifluoromethylation is critical for designing safer and more effective therapeutics. This in-depth technical guide explores the core principles of how the CF3 group modulates these key drug-like properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and laboratory workflows.

The Trifluoromethyl Group: A Profile of Potency

The trifluoromethyl group is often employed as a bioisostere for a methyl (CH3) group or a chlorine atom.[1] Its unique electronic properties and the exceptional strength of the carbon-fluorine (C-F) bond are central to its utility in drug design.[2] The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence a molecule's acidity, basicity, and binding interactions with its biological target.[1]

Modulating Lipophilicity with the Trifluoromethyl Group

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The introduction of a CF3 group generally increases a molecule's lipophilicity.[4][5] This is attributed to the larger van der Waals radius of the CF3 group compared to a methyl group and its overall hydrophobic nature.[6]

However, the extent of this increase is context-dependent and can be influenced by the surrounding molecular structure.[7] In some aliphatic systems, the replacement of a methyl group with a trifluoromethyl group can lead to a less pronounced increase or even a decrease in lipophilicity due to the CF3 group's polarity.[7]

Table 1: Comparative LogP Values of Trifluoromethylated Compounds and their Analogs

| Compound Class | Non-Fluorinated Analog | LogP | Trifluoromethylated Analog | LogP | ΔLogP (CF3 - Analog) | Reference |

| Indoles | UT-155 (Non-fluorinated) | 1.8 | 4-Fluoro-indazole analog of UT-155 | 2.1 | +0.3 | [8] |

| Aliphatic Alcohols | 1-Pentanol | 1.51 | 5,5,5-Trifluoro-1-pentanol | 1.81 | +0.3 | [9] |

| Bicyclic Amides | Non-fluorinated bicyclic amide 7f | 1.2 | CF3-substituted bicyclic amide 7a | 1.8 | +0.6 | [10] |

| Pyridines | 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine | 2.13 | +0.44 | [11] |

Enhancing Metabolic Stability through Trifluoromethylation

A primary driver for the inclusion of a CF3 group in drug design is to enhance metabolic stability.[12] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2]

By strategically placing a CF3 group at a known or potential site of metabolism, this metabolic pathway can be effectively blocked. This "metabolic switching" can lead to several desirable outcomes, including a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[12]

Table 2: Comparative Metabolic Stability of Trifluoromethylated Compounds and their N-CH3 Analogs in Human Liver Microsomes

| Compound Pair | t½ (min) | CLint (μL/min/mg protein) |

| N-CH3 Analog | 15 | 92.4 |

| N-CF3 Analog | > 240 | < 5.8 |

Data adapted from a study by Schiesser et al. (2020), demonstrating the significant increase in metabolic stability upon N-trifluoromethylation.

Experimental Protocols

Accurate assessment of lipophilicity and metabolic stability is crucial in drug development. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP)

4.1.1. Shake-Flask Method (Gold Standard)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound in a sealed vessel.

-

Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

4.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This is a high-throughput indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Preparation: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system and record their retention times (tR). Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the column dead time.

-

Standard Curve: Plot the log k' values of the standards against their known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.

-

LogP Determination: Interpolate the LogP value of the test compound from the calibration curve using its log k' value.

In Vitro Metabolic Stability Assays

These assays assess the susceptibility of a compound to metabolism by liver enzymes.

4.2.1. Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolism mediated by CYP enzymes.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled human liver microsomes on ice.

-